molecular formula C9H17NO B6273650 rac-(1R,6S,7S)-8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-ol CAS No. 2307783-75-9

rac-(1R,6S,7S)-8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-ol

Cat. No.: B6273650
CAS No.: 2307783-75-9
M. Wt: 155.24 g/mol
InChI Key: GABLLWCXXIAHDD-RNJXMRFFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,6S,7S)-8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-ol: is a bicyclic compound with a unique structure that includes a nitrogen atom and a hydroxyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,6S,7S)-8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-ol typically involves the following steps:

    Cyclization Reaction: Starting from a suitable precursor, a cyclization reaction is performed to form the bicyclic structure. This often involves the use of strong acids or bases to facilitate the ring closure.

    Introduction of Functional Groups: The introduction of the hydroxyl group and the nitrogen atom is achieved through specific functionalization reactions. This may involve the use of reagents such as hydroxylamine or amines under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes back to alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Thionyl chloride, phosphorus tribromide, anhydrous solvents.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Halides, ethers.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: rac-(1R,6S,7S)-8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-ol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and natural products.

Biology:

    Enzyme Inhibition Studies: The compound is studied for its potential to inhibit specific enzymes, which could lead to the development of new therapeutic agents.

Medicine:

    Drug Development: Due to its unique structure, the compound is investigated for its potential pharmacological activities, including analgesic and anti-inflammatory properties.

Industry:

    Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of rac-(1R,6S,7S)-8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

  • rac-(1R,6S,7S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride
  • rac-(1R,6R,7S)-bicyclo[4.2.0]octan-7-amine hydrochloride
  • rac-(1R,6S,7S,8S)-8-aminobicyclo[4.2.0]octan-7-yl]methanol hydrochloride

Comparison:

  • Structural Differences: While these compounds share a similar bicyclic core, they differ in the functional groups attached to the bicyclic structure. For example, rac-(1R,6S,7S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride contains an amine group instead of a hydroxyl group.
  • Biological Activity: The presence of different functional groups can significantly impact the biological activity of these compounds. For instance, the amine group in rac-(1R,6S,7S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride may confer different pharmacological properties compared to the hydroxyl group in rac-(1R,6S,7S)-8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-ol.

Conclusion

This compound is a compound of significant interest due to its unique structure and potential applications in various fields. Its synthesis, chemical reactions, and scientific research applications highlight its versatility and importance in advancing our understanding of complex organic molecules.

Properties

CAS No.

2307783-75-9

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

(1R,6S,7S)-8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-ol

InChI

InChI=1S/C9H17NO/c1-9(2)7-6(8(9)11)4-3-5-10-7/h6-8,10-11H,3-5H2,1-2H3/t6-,7+,8-/m0/s1

InChI Key

GABLLWCXXIAHDD-RNJXMRFFSA-N

Isomeric SMILES

CC1([C@H]2[C@@H]([C@@H]1O)CCCN2)C

Canonical SMILES

CC1(C2C(C1O)CCCN2)C

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.